
actinoplanone A
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Overview
Description
Actinoplanone A, also known as this compound, is a useful research compound. Its molecular formula is C28H25ClN2O10 and its molecular weight is 584.963. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial characterization of actinoplanone A's physicochemical properties?
To characterize this compound, employ a multi-technique approach:
- Spectroscopic Analysis : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .
- Chromatographic Profiling : HPLC or UPLC with UV/Vis detection to assess stability under varying pH/temperature conditions.
- Crystallography : X-ray diffraction for absolute stereochemical determination.
Example Data Table:
Technique | Key Parameters | Outcome Example |
---|---|---|
NMR (CDCl₃) | δ 5.32 (d, J=8.4 Hz, H-7) | Confirms olefinic proton |
HRMS (ESI+) | m/z 485.2456 [M+H]⁺ (calc. 485.2451) | Validates molecular formula |
Q. How can researchers optimize the isolation of this compound from microbial sources?
- Fermentation Optimization : Vary carbon/nitrogen sources (e.g., glucose vs. glycerol) and aeration rates to enhance yield .
- Extraction Protocols : Test solvent polarities (ethyl acetate vs. butanol) and sequential partitioning for selectivity.
- Bioassay-Guided Fractionation : Use cytotoxicity assays (e.g., against HeLa cells) to track bioactive fractions .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
- Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?
- Meta-Analysis Framework : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell line heterogeneity) .
- Experimental Replication : Reproduce studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .
- Mechanistic Follow-Up : Use transcriptomics or proteomics to validate target engagement (e.g., RNA-seq after treatment) .
Q. What strategies are effective for elucidating this compound's mode of action at the molecular level?
- Target Identification : Combine affinity chromatography (biotinylated this compound) with SILAC-based proteomics .
- Structural Dynamics : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding interactions .
- Gene Knockout Models : CRISPR-Cas9 editing of putative targets (e.g., MAPK1) in cell lines to confirm functional relevance .
Q. How should researchers design studies to explore this compound's potential synergies with existing therapeutics?
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in dual-drug treatments .
- Pharmacokinetic Integration : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic interactions .
- In Vivo Validation : Xenograft models with co-treatment regimens (e.g., this compound + cisplatin) to measure tumor regression .
Q. What advanced analytical techniques are critical for resolving this compound's stereochemical ambiguities?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data .
- Cocrystallization : Co-crystallize with heavy atoms (e.g., selenomethionine) for phasing in X-ray studies .
Q. Methodological Frameworks for Research Design
Q. How can the PICOT framework structure a clinical pharmacology study on this compound?
- Population : Patients with refractory tumors (e.g., Phase I trial).
- Intervention : Intravenous this compound (dose escalation).
- Comparison : Placebo or standard care.
- Outcome : Maximum tolerated dose (MTD) and adverse event profile.
- Time : 12-month follow-up for toxicity assessment .
Q. What statistical models are appropriate for dose-response relationships in this compound studies?
- Logistic Regression : For binary outcomes (e.g., response vs. non-response).
- Hill Equation : Fit sigmoidal curves to determine EC₅₀ values.
- Bayesian Hierarchical Models : Incorporate prior data to refine dose predictions .
Q. Data Management and Reproducibility
Q. How to ensure reproducibility in this compound's bioactivity assays?
- Open Protocols : Share detailed SOPs via platforms like Protocols.io .
- Blinded Experiments : Assign coded samples to eliminate observer bias .
- Data Deposition : Upload raw spectra/assay data to repositories (e.g., Zenodo) .
Q. What tools facilitate collaborative research on this compound's structure-activity relationships (SAR)?
- Cheminformatics Platforms : Use KNIME or RDKit for SAR trend analysis.
- Collaborative Databases : Contribute to PubChem or ChEMBL with annotated bioactivity data .
Properties
CAS No. |
115655-86-2 |
---|---|
Molecular Formula |
C28H25ClN2O10 |
Molecular Weight |
584.963 |
Synonyms |
actinoplanone A |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.